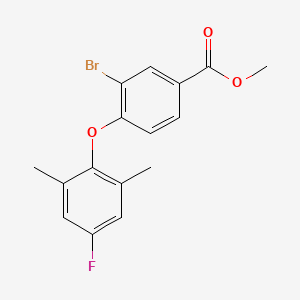
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a dimethylphenoxy group attached to a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate typically involves multiple steps. One common method includes the bromination of methyl 3-bromo-4-fluorobenzoate followed by the introduction of the 4-fluoro-2,6-dimethylphenoxy group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with palladium on carbon for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used .
科学的研究の応用
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the ester group, contribute to its reactivity and ability to form various chemical bonds. The molecular pathways involved depend on the specific application and the nature of the interactions with other molecules .
類似化合物との比較
Methyl 3-Bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate can be compared with similar compounds such as:
Methyl 3-Bromo-4-fluorobenzoate: Lacks the dimethylphenoxy group, making it less complex.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 4-fluoro-2,6-dimethylphenoxy group.
Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Contains a diazenyl group, making it structurally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
特性
分子式 |
C16H14BrFO3 |
|---|---|
分子量 |
353.18 g/mol |
IUPAC名 |
methyl 3-bromo-4-(4-fluoro-2,6-dimethylphenoxy)benzoate |
InChI |
InChI=1S/C16H14BrFO3/c1-9-6-12(18)7-10(2)15(9)21-14-5-4-11(8-13(14)17)16(19)20-3/h4-8H,1-3H3 |
InChIキー |
QKJRISBZBONTRG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC2=C(C=C(C=C2)C(=O)OC)Br)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



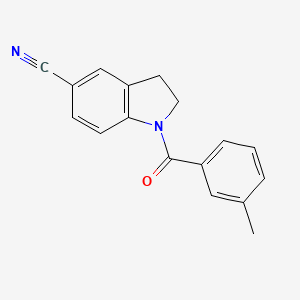
![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)

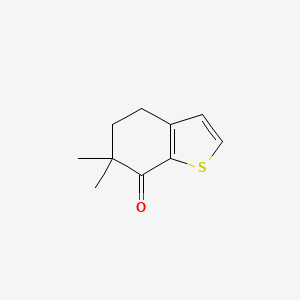
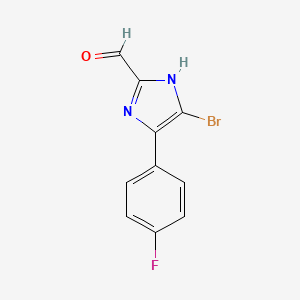
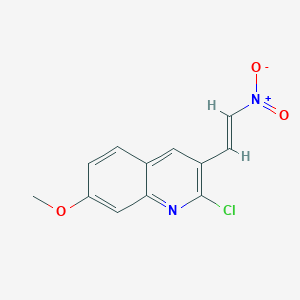

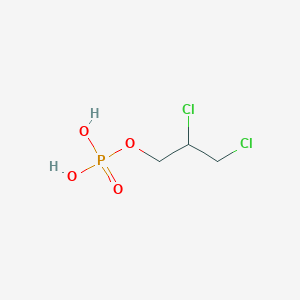
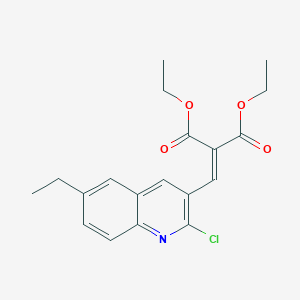
![1-(Methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13707941.png)
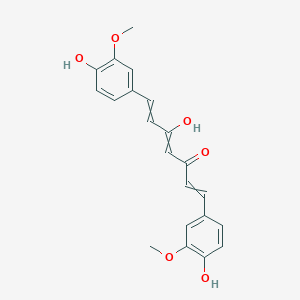
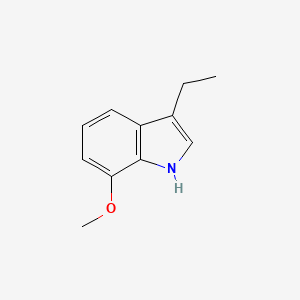
![2-Amino-8-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13707967.png)
